3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid 3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 478080-03-4
VCID: VC1986452
InChI: InChI=1S/C13H11NO3S/c1-8-2-4-9(5-3-8)12(15)14-10-6-7-18-11(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O
Molecular Formula: C13H11NO3S
Molecular Weight: 261.3 g/mol

3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid

CAS No.: 478080-03-4

Cat. No.: VC1986452

Molecular Formula: C13H11NO3S

Molecular Weight: 261.3 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid - 478080-03-4

Specification

CAS No. 478080-03-4
Molecular Formula C13H11NO3S
Molecular Weight 261.3 g/mol
IUPAC Name 3-[(4-methylbenzoyl)amino]thiophene-2-carboxylic acid
Standard InChI InChI=1S/C13H11NO3S/c1-8-2-4-9(5-3-8)12(15)14-10-6-7-18-11(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Standard InChI Key OEGYJETWWYWHAS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O

Introduction

Chemical Structure and Identification

3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid is an organic compound characterized by a thiophene ring with a carboxylic acid group at position 2 and a 4-methylbenzoyl amino group at position 3. The compound belongs to the class of thiophene carboxylic acids and derivatives . Its structure consists of three primary components: a thiophene heterocyclic core, a carboxylic acid functional group, and a 4-methylbenzamido substituent.

Basic Chemical Information

The compound has a well-defined chemical identity as outlined in the table below:

PropertyValue
Molecular FormulaC₁₃H₁₁NO₃S
Molecular Weight261.30 g/mol
CAS Registry Number478080-03-4
PubChem CID1485385
IUPAC Name3-[(4-methylbenzoyl)amino]thiophene-2-carboxylic acid
InChIInChI=1S/C13H11NO3S/c1-8-2-4-9(5-3-8)12(15)14-10-6-7-18-11(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
InChIKeyOEGYJETWWYWHAS-UHFFFAOYSA-N

The chemical structure features a thiophene ring with sulfur at position 1, a carboxylic acid group (-COOH) at position 2, and a 4-methylbenzoyl amino group (-NH-CO-C₆H₄-CH₃) at position 3. The 4-methylbenzoyl group consists of a benzoyl moiety with a methyl substituent at the para position .

Chemical Properties and Reactivity

3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid possesses several functional groups that determine its chemical behavior and reactivity profile.

Functional Group Reactivity

The compound contains three key functional groups with distinctive reactivity patterns:

  • Carboxylic acid group:

    • Can undergo esterification with alcohols to form esters

    • Forms amides through reaction with amines

    • Susceptible to reduction to aldehydes or alcohols with appropriate reducing agents

    • Can undergo decarboxylation under specific conditions

  • Amide linkage:

    • Relatively stable to hydrolysis under mild conditions

    • Can be hydrolyzed under strong acidic or basic conditions to yield the free amine and carboxylic acid

  • Thiophene ring:

    • Electron-rich aromatic heterocycle

    • Can participate in electrophilic aromatic substitution reactions, though reactivity is influenced by the existing substituents

    • May undergo oxidation of the sulfur atom to form sulfoxides or sulfones

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator